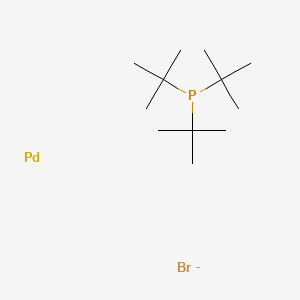
Palladium (I) tri-tert-butylphosphine bromide
Übersicht
Beschreibung
Palladium (I) tri-tert-butylphosphine bromide, also known as Bromo (tri-tert-butylphosphine)palladium (I) dimer, is a compound with the molecular formula [Pd(C4H9)3PBr]2 . It has a molecular weight of 777.28 .
Synthesis Analysis
The synthesis of Palladium (I) tri-tert-butylphosphine bromide is based on a comproportionation reaction. A Pd (II) compound (PdBr2) is reacted with a Pd (0) compound (Pd(PtBu3)2) in organic solvents to yield the [Pd(μ-Br)(PtBu3)]2 compound, which has the Pd atoms in the formal oxidation state +1 .Molecular Structure Analysis
The molecular structure of Palladium (I) tri-tert-butylphosphine bromide is represented by the formula [Pd(C4H9)3PBr]2 .Chemical Reactions Analysis
This compound is used as a catalyst for various types of bond formations including C-C, C-N, and C-S bonds. It is also involved in gamma-arylation of alpha, beta-unsaturated esters and diastereoselective arylation of 4-substituted cyclohexyl esters . It is particularly active in difficult aminations .Physical And Chemical Properties Analysis
This compound is soluble in benzene, toluene, tetrahydrofuran, dichloromethane, and chloroform, but insoluble in alcohols and water . It is a dark-green crystal and should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen
- Palladium (I) tri-tert-butylphosphine bromide serves as a catalyst for this reaction. It enables the coupling of silyl ketene acetals with α,β-unsaturated esters, leading to the formation of γ-arylated products .
- In this application, the compound facilitates the creation of carbon-sulfur bonds. It plays a crucial role in the synthesis of various organosulfur compounds .
- Palladium (I) tri-tert-butylphosphine bromide promotes the selective arylation of cyclohexyl esters at the 4-position. This reaction is valuable for accessing chiral building blocks .
- The compound participates in Suzuki cross-coupling reactions, especially with sterically hindered aryl bromides. This method allows the synthesis of biaryl compounds .
- Palladium (I) tri-tert-butylphosphine bromide facilitates the amination of aryl halides, leading to the formation of arylamines. This transformation is essential in pharmaceutical and materials chemistry .
- This compound is involved in Negishi coupling, which allows the formation of C-C, C-N, and N-S bonds. It is particularly useful for constructing complex organic molecules .
γ-Arylation of α,β-Unsaturated Esters
Carbon-Sulfur Bond Formation
Diastereoselective Arylation of 4-Substituted Cyclohexyl Esters
Suzuki Coupling of Hindered Aryl Bromides
Buchwald-Hartwig Amination of Aryl Halides
Negishi Coupling Reaction
Wirkmechanismus
Target of Action
Palladium (I) tri-tert-butylphosphine bromide primarily targets aryl chloride and sterically hindered or electron-rich aryl/vinyl bromides and iodides . These are the key components in various coupling reactions, including Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination reactions .
Mode of Action
The compound contains bulky, electron-rich tertiary phosphine ligands . In a palladium-catalyzed cross-coupling reaction, these ligands promote the oxidative addition as they can stabilize higher oxidation states . Reductive elimination is also facilitated because of the bulky ligands . This makes the compound especially active in difficult aminations .
Biochemical Pathways
The compound is involved in various biochemical pathways, including the Suzuki, Negishi, and Buchwald-Hartwig amination reactions . It is also used in Stille reactions of aryl halides . These reactions are crucial for the formation of carbon-carbon, carbon-nitrogen, and nitrogen-sulfur bonds .
Pharmacokinetics
It is known that the compound is sensitive to air and must be manipulated in a glove box or under inert gas . It is also known to be soluble in benzene and toluene, but insoluble in alcohols and water .
Result of Action
The compound’s action results in the formation of new bonds in the target molecules. For example, it can catalyze the formation of carbon-sulfur bonds . It can also catalyze the diastereoselective arylation of 4-substituted cyclohexyl esters .
Action Environment
The action of Palladium (I) tri-tert-butylphosphine bromide is influenced by environmental factors. For instance, it must be stored under inert gas and protected from moisture . It is also sensitive to the presence of air . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
palladium;tritert-butylphosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIADNXKBAGKNOT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrPPd- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747905 | |
| Record name | palladium;tritert-butylphosphane;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185812-86-6 | |
| Record name | palladium;tritert-butylphosphane;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(tri-tert-butylphosphine)palladium(I) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Palladium(I) tri-tert-butylphosphine bromide a suitable catalyst for aminating hindered anilines?
A1: Traditional palladium catalysts often struggle with sterically hindered substrates like N-alkyl-substituted anilines, leading to low reaction yields. Palladium(I) tri-tert-butylphosphine bromide, denoted as [Pd(μ-Br)(t-Bu3P)]2, exhibits excellent catalytic activity even with these challenging substrates. [] The bulky tri-tert-butylphosphine ligands likely play a crucial role in facilitating the oxidative addition of aryl bromides to the palladium center, even when bulky anilines are involved.
Q2: What are the advantages of using [Pd(μ-Br)(t-Bu3P)]2 compared to other Palladium catalysts for this reaction?
A2: [Pd(μ-Br)(t-Bu3P)]2 offers several advantages over other palladium catalysts for the amination of aryl bromides with hindered anilines. Firstly, it is commercially available and easy to handle. [] Secondly, it demonstrates high catalytic activity, allowing for efficient coupling even with challenging substrates. This translates to potentially milder reaction conditions and higher yields compared to other catalytic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



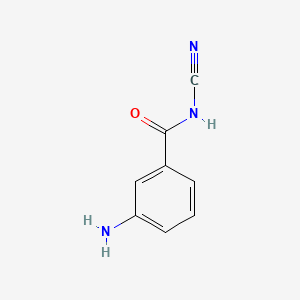
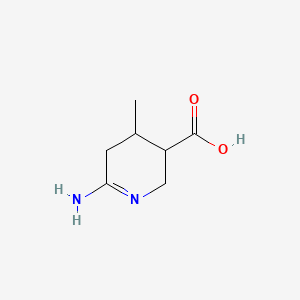
![2H-Pyran-3-ol,6-ethoxy-3,6-dihydro-2-(3-hydroxy-1-propenyl)-,[2R-[2alpha(E),3bta,6bta]]-(9CI)](/img/no-structure.png)
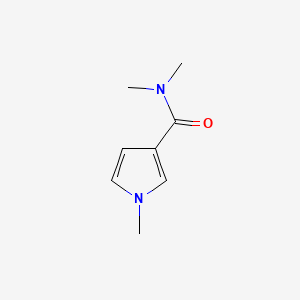
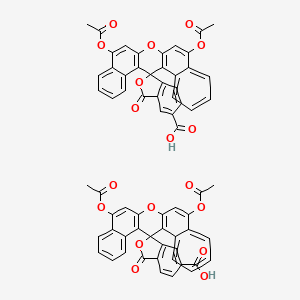

![4-{(E)-[(2-Hydroxyhydrazino)methylene]amino}benzoic acid](/img/structure/B574918.png)
![(Furo[2,3-b]pyridin-2-yl)methanol](/img/structure/B574921.png)
